molecular formula C23H24N2O B11690125 2-(2-Ethoxyphenyl)-1,3-diphenylimidazolidine

2-(2-Ethoxyphenyl)-1,3-diphenylimidazolidine

Cat. No.: B11690125
M. Wt: 344.4 g/mol
InChI Key: SGSBCDHQLCZJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyphenyl)-1,3-diphenylimidazolidine is an organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of an ethoxyphenyl group and two phenyl groups attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-1,3-diphenylimidazolidine typically involves the reaction of 2-ethoxybenzaldehyde with aniline and formaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the imidazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Imidazolidinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazolidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable complexes that prevent substrate binding and subsequent catalysis . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Ethoxyphenyl)-5-phenylimidazolidine: Similar structure but with one less phenyl group.

    2-(2-Ethoxyphenyl)-1,3-diphenylimidazolidinone: An oxidized form of the compound.

    2-(2-Ethoxyphenyl)-1,3-diphenylimidazoline: A related compound with a different ring structure.

Uniqueness

2-(2-Ethoxyphenyl)-1,3-diphenylimidazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis. Additionally, the presence of two phenyl groups provides steric hindrance, influencing its interaction with biological targets and potentially enhancing its selectivity and potency as a therapeutic agent .

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-1,3-diphenylimidazolidine

InChI

InChI=1S/C23H24N2O/c1-2-26-22-16-10-9-15-21(22)23-24(19-11-5-3-6-12-19)17-18-25(23)20-13-7-4-8-14-20/h3-16,23H,2,17-18H2,1H3

InChI Key

SGSBCDHQLCZJHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.